molecular formula C8H8BrNO3 B1289342 1-(Bromomethyl)-3-methoxy-5-nitrobenzene CAS No. 928664-12-4

1-(Bromomethyl)-3-methoxy-5-nitrobenzene

Cat. No. B1289342
CAS RN: 928664-12-4
M. Wt: 246.06 g/mol
InChI Key: AXVLGWFXBNZIMX-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-methoxy-5-nitrobenzene is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their chemical behavior, which can be informative for understanding the properties and reactions of similar nitrobenzene derivatives. For instance, the electrochemical behavior of 1-(2-bromoethyl)-2-nitrobenzene is studied, which shares the bromomethyl and nitro functional groups with the compound of interest .

Synthesis Analysis

The synthesis of related compounds, such as 1-(2-bromoethyl)-2-nitrobenzene, involves electrochemical reductions at carbon cathodes in specific solvents like dimethylformamide (DMF) . This method could potentially be adapted for the synthesis of this compound by altering the starting materials and reaction conditions to fit the structural differences.

Molecular Structure Analysis

While the molecular structure of this compound is not directly analyzed in the papers, the structure of a related compound, (E)-3,6-dihydroxy-2-methyl-1,4-benzoquinone 4-methoxyimine N-oxide, has been confirmed by X-ray analysis . This suggests that similar analytical techniques could be employed to determine the molecular structure of this compound.

Chemical Reactions Analysis

The papers discuss the chemical reactions of compounds that are structurally similar to this compound. For example, the electrochemical reduction of 1-(2-bromoethyl)-2-nitrobenzene leads to products like 1-nitro-2-vinylbenzene and 1H-indole, depending on the presence of a proton donor . This indicates that the bromomethyl group adjacent to a nitro group can undergo elimination reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the papers. However, the comparison of bis(halomethyl)benzenes as monomers for polymer synthesis suggests that the presence of a bromomethyl group can significantly affect the yield, molecular weight, and polydispersity of the resulting polymers . This implies that the bromomethyl group in this compound could also influence its reactivity and physical properties in a similar manner.

Scientific Research Applications

Anisotropic Displacement Parameters and Experimental Challenges

Research by Mroz et al. (2020) highlights the calculation of anisotropic displacement parameters for isomorphous compounds, including 1-(Bromomethyl)-3-nitrobenzene, using both theoretical and experimental approaches. The study reveals challenges in experimental procedures for the bromo compound, underscoring the complexity of working with such molecules Mroz, Wang, Englert, & Dronskowski, 2020.

Synthesis and Application in Organic Chemistry

Zilberman (2003) detailed a one-step synthesis process for creating 3-substituted anisoles from 3-substituted nitrobenzenes, highlighting the chemical's utility in producing valuable compounds for further research and industrial applications. This process demonstrates the compound's role in facilitating efficient and high-yield chemical syntheses Zilberman, 2003.

Materials Science and Solar Cell Efficiency

In the field of materials science, Jin et al. (2016) synthesized a derivative of 1-(Bromomethyl)-3-methoxy-5-nitrobenzene to improve photovoltaic performance in polymer solar cells (PSCs). Their work shows that modifications to the compound can lead to enhanced power conversion efficiency, demonstrating its potential in renewable energy technologies Jin, Yu, Peng, Fan, Cai, Fan, Gou, & Chu, 2016.

Analytical Chemistry and Impurity Determination

Raman et al. (2017) developed sensitive methods for determining potentially genotoxic impurities, including 1-(Bromomethyl)-4-nitrobenzene, in pharmaceutical compounds. Their research underscores the importance of accurate impurity profiling for ensuring drug safety and efficacy Raman, Prasad, Reddy, & Ramakrishna, 2017.

Electrochemical Reduction Studies

Research by Du and Peters (2010) explored the electrochemical reductions of nitrobenzene derivatives, providing insights into synthetic pathways for producing valuable organic compounds. Their findings contribute to the understanding of electrochemical processes in organic synthesis Du & Peters, 2010.

Safety and Hazards

While specific safety data for “1-(Bromomethyl)-3-methoxy-5-nitrobenzene” is not available, similar compounds like benzyl bromide are known to be lachrymators and are intensely irritating to skin and mucous membranes .

properties

IUPAC Name

1-(bromomethyl)-3-methoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-8-3-6(5-9)2-7(4-8)10(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVLGWFXBNZIMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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